molecular formula C8H7FINO2 B6360640 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester CAS No. 853798-93-3

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester

Cat. No.: B6360640
CAS No.: 853798-93-3
M. Wt: 295.05 g/mol
InChI Key: OULZTTDLVMNBNT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester typically involves the reaction of 2-fluoro-4-iodopyridine with ethyl chloroformate in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Scientific Research Applications

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules that target specific biological pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The fluoro and iodo groups can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester include:

  • 2-Fluoro-4-chloropyridine-3-carboxylic acid ethyl ester
  • 2-Fluoro-4-bromopyridine-3-carboxylic acid ethyl ester
  • 2-Fluoro-4-iodopyridine-3-carboxylic acid methyl ester

These compounds share similar structural features but differ in their halogen substituents or ester groups. The presence of different halogens can influence the reactivity and applications of these compounds .

Properties

IUPAC Name

ethyl 2-fluoro-4-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULZTTDLVMNBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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